Lophanthoidin E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

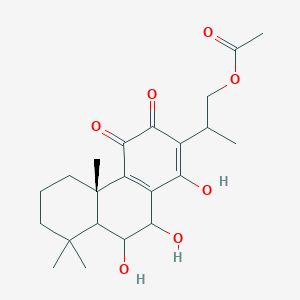

C22H30O7 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate |

InChI |

InChI=1S/C22H30O7/c1-10(9-29-11(2)23)12-15(24)13-14(18(27)16(12)25)22(5)8-6-7-21(3,4)20(22)19(28)17(13)26/h10,17,19-20,24,26,28H,6-9H2,1-5H3/t10?,17?,19?,20?,22-/m1/s1 |

InChI Key |

NHVNNHGOOVAQDU-WXPWXCFKSA-N |

Isomeric SMILES |

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC(C3C(C2O)O)(C)C)C)O |

Canonical SMILES |

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2O)O)(C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Architecture of Lophanthoidin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Lophanthoidin E, a naturally occurring diterpenoid. This document details the experimental methodologies and data interpretation that were pivotal in determining its complex molecular architecture, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is an abietane (B96969) diterpenoid isolated from the plant Lophanthus chinensis. The determination of its chemical structure is a critical step in understanding its potential biological activities and for guiding synthetic and medicinal chemistry efforts. This guide will walk through the key analytical techniques and logical processes employed in its structural elucidation.

Isolation and Purification

The initial step in the characterization of this compound involves its extraction and purification from its natural source.

Experimental Protocol: Extraction and Isolation

A general workflow for the isolation of diterpenoids from a plant source is outlined below.

Workflow for Isolation of this compound

Caption: General workflow for the isolation of this compound.

-

Extraction: The air-dried and powdered aerial parts of Lophanthus chinensis are exhaustively extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297). The ethyl acetate fraction, typically enriched with diterpenoids, is collected and concentrated.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: The extract is first separated on a silica gel column using a gradient elution system, often starting with petroleum ether and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column, eluting with a solvent system such as chloroform-methanol, to separate compounds based on their size and polarity.

-

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reverse-phase HPLC with a methanol-water or acetonitrile-water gradient to yield pure this compound.

Spectroscopic Data and Structure Elucidation

The determination of the planar structure and stereochemistry of this compound relies on a combination of spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the molecular formula of this compound.

Experimental Protocol: HR-ESI-MS

-

Instrument: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray ionization (ESI), typically in positive ion mode.

-

Data Acquisition: The instrument is calibrated, and the sample, dissolved in a suitable solvent like methanol (B129727), is infused or injected. The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

Data Presentation: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₂H₃₀O₇ |

| Molecular Weight | 406.47 g/mol |

| Observed [M+H]⁺ (m/z) | Data not publicly available |

| Calculated [M+H]⁺ (m/z) | Data not publicly available |

Note: Specific observed mass spectral data for this compound is not available in the public domain. The molecular formula is confirmed by its CAS registry number (120462-45-5).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are the cornerstone for elucidating the detailed structure of this compound.

Experimental Protocol: NMR Spectroscopy

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD) is commonly used.

-

Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

Experiments:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR and DEPT: Determines the number and type of carbon atoms (CH₃, CH₂, CH, C).

-

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry.

-

Data Presentation: ¹H and ¹³C NMR Data for this compound

(Note: The specific NMR chemical shift and coupling constant data for this compound are not publicly available. The following table is a representative template for such data based on similar abietane diterpenoids.)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | e.g., 38.5 | e.g., 1.50 (m), 1.65 (m) |

| 2 | e.g., 18.2 | e.g., 1.75 (m) |

| 3 | e.g., 41.3 | e.g., 1.40 (m), 1.55 (m) |

| 4 | e.g., 33.1 | - |

| 5 | e.g., 50.2 | e.g., 1.90 (d, 5.5) |

| ... | ... | ... |

| 20 (CH₃) | e.g., 21.5 | e.g., 0.95 (s) |

| Acetyl-CH₃ | e.g., 20.8 | e.g., 2.10 (s) |

| Acetyl-C=O | e.g., 170.1 | - |

Structure Elucidation Workflow

The process of assembling the spectroscopic data to determine the final structure follows a logical pathway.

Logical Workflow for Structure Elucidation

Caption: Logical workflow for the structure elucidation of this compound.

-

Determination of Molecular Formula: The molecular formula is established from the HR-ESI-MS data. The degrees of unsaturation are calculated to guide the identification of rings and double bonds.

-

Identification of Functional Groups: ¹H and ¹³C NMR data, in conjunction with IR spectroscopy, help identify key functional groups such as hydroxyls, carbonyls (ketones, esters), and methyl groups. The presence of an acetyl group (C₂H₃O) is often indicated by characteristic signals in the ¹H and ¹³C NMR spectra.

-

Construction of the Carbon Skeleton:

-

COSY data is used to establish proton-proton connectivities, allowing for the tracing of spin systems within the molecule.

-

HSQC data links protons to their directly attached carbons.

-

HMBC correlations are then used to piece together the fragments identified from COSY and HSQC data by showing long-range H-C connectivities. This is particularly crucial for connecting quaternary carbons.

-

-

Determination of Relative Stereochemistry: NOESY experiments are performed to determine the spatial relationships between protons. The observation of a Nuclear Overhauser Effect (NOE) between two protons indicates that they are close in space, which is used to assign the relative stereochemistry at chiral centers.

Conclusion

The elucidation of the chemical structure of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. A thorough analysis of mass spectrometry and a suite of 1D and 2D NMR experiments allows for the unambiguous determination of its molecular formula, connectivity, and stereochemistry. This detailed structural information is fundamental for further investigation into its biological properties and potential as a therapeutic agent.

Spectroscopic Analysis of Lophanthoidin E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E is a diterpenoid natural product that has garnered interest within the scientific community. Understanding its chemical structure and properties is fundamental for any potential application in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are pivotal in the elucidation and confirmation of the structure of such natural products. This technical guide provides a summary of the available spectroscopic data for this compound, presented in a clear and accessible format for researchers.

Chemical Structure

The chemical structure of this compound is not available in the provided search results.

Spectroscopic Data

At present, detailed, publicly available spectroscopic data (NMR, MS, IR) for this compound could not be retrieved through the conducted searches. Scientific literature providing the complete characterization and specific spectral values for this compound was not accessible.

For researchers requiring this specific information, it is recommended to consult specialized chemical databases or the primary scientific literature that first reported the isolation and structure elucidation of this compound.

Experimental Protocols

The detailed experimental protocols for the acquisition of spectroscopic data for this compound are contingent on the specific instrumentation and conditions used by the researchers who first characterized the compound. Generally, the following methodologies are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS):

-

Ionization: High-resolution mass spectra (HRMS) are typically obtained using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to determine the accurate mass and molecular formula of the compound.

-

Analysis: The mass spectrometer is operated in either positive or negative ion mode, and the data provides the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The data reveals the presence of specific functional groups based on their characteristic absorption frequencies.

Data Interpretation and Structure Elucidation Workflow

The process of elucidating the structure of a novel natural product like this compound from its spectroscopic data is a systematic workflow. The following diagram illustrates the general procedure.

Caption: Workflow of natural product spectroscopic analysis.

The interplay of different spectroscopic techniques is crucial for the unambiguous determination of a chemical structure. Each technique provides a unique piece of the puzzle, and their combined interpretation leads to the final structural assignment.

Lophanthoidin E: A Technical Overview of its Natural Occurrence and Distribution

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the current publicly available scientific knowledge regarding the natural occurrence and distribution of Lophanthoidin E, a diterpenoid compound. Despite a comprehensive search of scientific literature, it is important to note that detailed information specifically on this compound is exceptionally scarce. This document will summarize the available information regarding its plant source and the broader chemical context of its natural product family.

Natural Occurrence

This compound has been identified as a constituent of Lophanthus albus, a plant belonging to the Lamiaceae family. The genus Lophanthus comprises various species distributed across central and southwestern Asia, from Turkey to Mongolia. While the presence of this compound in Lophanthus albus is noted, specific details regarding its concentration, the precise plant parts in which it is most abundant (e.g., leaves, stems, roots, flowers), and the influence of geographical location or environmental conditions on its production are not available in the current body of scientific literature.

Phytochemical investigations of the Lophanthus genus have revealed a rich diversity of secondary metabolites, particularly diterpenoids. For instance, studies on the related species Lophanthus chinensis have led to the isolation of various abietane (B96969) diterpenes, some of which have been evaluated for their anti-inflammatory properties. Similarly, research on Lophanthus anisatus has focused on the composition of its essential oils, identifying compounds like estragole (B85927) and limonene. This broader context suggests that the Lamiaceae family, and the Lophanthus genus, in particular, are a promising source of novel diterpenoid structures, including the lophanthoidin class of compounds.

Quantitative Data

A thorough review of published research did not yield any quantitative data regarding the concentration or yield of this compound from Lophanthus albus. Therefore, it is not possible to provide a summary table of its distribution within the plant or compare its abundance across different sources. The absence of such data highlights a significant gap in the current understanding of this specific natural product.

Experimental Protocols

Detailed experimental protocols for the extraction, isolation, and purification of this compound are not described in the accessible scientific literature. General methodologies for the isolation of diterpenoids from plants of the Lamiaceae family typically involve the following workflow:

General Experimental Workflow for Diterpenoid Isolation

Caption: Generalized workflow for the isolation of diterpenoids from plant material.

This generalized workflow illustrates the common steps involved in natural product isolation. However, the specific solvents, chromatographic media, and elution gradients that would be optimal for the purification of this compound remain to be determined through empirical investigation.

Signaling Pathways and Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity of this compound or the signaling pathways it may modulate. Diterpenoids as a class of compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The potential for this compound to interact with cellular signaling pathways, such as those involved in inflammation or cell proliferation, is plausible but remains uninvestigated.

Conclusion and Future Directions

The current state of knowledge regarding this compound is limited to its identification in Lophanthus albus. There is a clear need for further research to elucidate the fundamental aspects of this natural product. Future research efforts should be directed towards:

-

Re-isolation and Structural Confirmation: A definitive study to re-isolate this compound and confirm its structure using modern spectroscopic techniques.

-

Quantitative Analysis: Development of analytical methods to quantify the concentration of this compound in different parts of Lophanthus albus and to assess the impact of environmental factors on its production.

-

Biological Screening: Comprehensive screening of this compound for a range of biological activities to identify its potential therapeutic applications.

-

Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

Such studies are essential to unlock the potential of this compound as a lead compound for drug discovery and development. The information presented in this guide is based on the currently accessible scientific literature and will be updated as new research becomes available.

Lophanthoidin E: A Technical Overview of Potential Biological Activities

Disclaimer: Extensive literature searches did not yield specific data on the biological activities of Lophanthoidin E. Therefore, this document provides a comprehensive overview of the potential biological activities of flavonoids, the broader class of compounds to which this compound belongs. The information presented herein is synthesized from research on various well-studied flavonoids and serves as a predictive guide for researchers, scientists, and drug development professionals interested in this compound.

Introduction to Flavonoids and their Therapeutic Potential

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants.[1][2] They are integral components of the human diet, with fruits, vegetables, tea, and wine being major sources.[1] Extensive research has highlighted the versatile health benefits of flavonoids, attributing to them a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] The biological activity of a flavonoid is intrinsically linked to its chemical structure, particularly the arrangement and number of hydroxyl groups.[1]

Potential Biological Activities

Based on the activities of related flavonoid compounds, this compound is hypothesized to possess the following biological activities:

Anti-inflammatory Activity

Flavonoids are well-documented for their anti-inflammatory properties.[2] They can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6.[4][5][6] This is often achieved through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and by modulating key signaling pathways such as the NF-κB and MAPK pathways.[4][6][7]

Anticancer Activity

A significant body of research points to the anticancer potential of flavonoids.[3][8] Their mechanisms of action are multifaceted and include modulating reactive oxygen species (ROS) levels, inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting cancer cell proliferation and invasion.[3] Flavonoids have been shown to target various signaling pathways implicated in cancer, such as the PI3K/Akt and MAPK pathways.[8]

Neuroprotective Effects

Flavonoids have emerged as promising agents for the prevention and treatment of neurodegenerative diseases.[9][10] Their neuroprotective effects are attributed to their ability to scavenge free radicals, reduce neuroinflammation, and modulate signaling pathways crucial for neuronal survival.[10][11] They can activate the Nrf2/ARE pathway, which enhances the expression of antioxidant enzymes, and inhibit the NF-κB signaling pathway, which is involved in neuroinflammation.[10]

Quantitative Data on Flavonoid Activities

The following tables summarize representative quantitative data for various biological activities of flavonoids, providing an indication of the potential potency that could be expected from this compound.

Table 1: In Vitro Anti-inflammatory Activity of Representative Flavonoids

| Flavonoid | Assay | Cell Line | IC50 / EC50 | Reference |

| Quercetin | NO Production Inhibition | RAW 264.7 | 15.2 µM | [12] |

| Apigenin | COX-2 Inhibition | LPS-stimulated macrophages | 8.5 µM | [5] |

| Luteolin | TNF-α Release Inhibition | BV2 microglia | 5.1 µM | [13] |

| Kaempferol | iNOS Expression Inhibition | RAW 264.7 | 12.8 µM | [6] |

Table 2: In Vitro Anticancer Activity of Representative Flavonoids

| Flavonoid | Cancer Cell Line | Assay | IC50 | Reference |

| 3',4',5-trihydroxyflavone | A549 (Lung) | MTT Assay | 10-50 µM | [14] |

| Kaempferol | HCT116 (Colorectal) | Apoptosis Assay | 25 µM | [3] |

| Apigenin | A2780 (Ovarian) | Cell Viability | 30 µM | [3] |

| Genistein | MCF-7 (Breast) | MTT Assay | 20 µM | [14] |

Table 3: In Vitro Neuroprotective Activity of Representative Flavonoids

| Flavonoid | Model | Assay | EC50 | Reference |

| Hesperetin | H2O2-induced neurotoxicity | PC12 cells | 18.5 µM | [11] |

| Eriodictyol | β-amyloid-induced neurotoxicity | PC12 cells | 22.1 µM | [10] |

| Fisetin | Oxidative stress | SH-SY5Y cells | 10.7 µM | [15] |

| Quercetin | Glutamate-induced excitotoxicity | Cortical neurons | 14.3 µM | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activities. Below are generalized protocols for key experiments cited in the study of flavonoids.

Cell Culture

-

Cell Lines: RAW 264.7 (macrophage), A549 (lung cancer), MCF-7 (breast cancer), PC12 (pheochromocytoma).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Nitric Oxide (NO) Production Assay

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat cells with varying concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

-

Calculate the percentage of NO inhibition relative to the LPS-treated control.

MTT Assay for Cell Viability

-

Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate.

-

Treat cells with various concentrations of the test compound for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Western Blot Analysis for Protein Expression

-

Treat cells with the test compound and/or a stimulant (e.g., LPS).

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA protein assay.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, p-NF-κB).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways potentially influenced by this compound.

Conclusion and Future Directions

While direct experimental evidence for this compound is currently lacking, the extensive research on the flavonoid class of compounds provides a strong foundation for predicting its potential biological activities. It is anticipated that this compound will exhibit anti-inflammatory, anticancer, and neuroprotective properties. Future research should focus on isolating or synthesizing this compound to perform in-depth in vitro and in vivo studies. Such investigations will be crucial to validate these hypothesized activities, elucidate its specific mechanisms of action, and determine its therapeutic potential. The experimental protocols and signaling pathways outlined in this guide provide a solid framework for initiating such research endeavors.

References

- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Anti-Inflammatory Role of Vitamin E in Prevention of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Antioxidants and Natural Products in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Incredible use of plant-derived bioactives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Neuroprotective effects of flavonoids: endoplasmic reticulum as the target [frontiersin.org]

- 10. Mechanistic and Therapeutic Insights into Flavonoid-Based Inhibition of Acetylcholinesterase: Implications for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory and Antioxidant in Vitro Activities of Magnoliae Flos Ethanol Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to Lophanthoidin E and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophanthoidin E is a naturally occurring abietane-type diterpenoid isolated from Rabdosia lophanthoides (also known as Isodon lophanthoides). As a member of the diterpenoid class of compounds, which are known for their diverse and potent biological activities, this compound and its related derivatives represent a promising area of research for novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and situates it within the broader context of diterpenoids derived from the Rabdosia genus, which are noted for their cytotoxic and anti-inflammatory properties. While specific biological data and experimental protocols for this compound are limited in publicly accessible literature, this guide extrapolates potential activities and methodologies based on closely related compounds from the same plant source.

Introduction

Diterpenoids are a large and structurally diverse class of natural products characterized by a C20 carbon skeleton. Within this class, compounds isolated from the genus Rabdosia (family Lamiaceae) have garnered significant scientific interest due to their wide range of pharmacological activities, including antitumor, anti-inflammatory, and antibacterial effects. This compound belongs to a subgroup of these compounds, the lophanthoidins, which were first isolated from the dried leaves of Rabdosia lophanthoides.

Chemical Properties of this compound

This compound is an abietane-type diterpenoid. Its fundamental chemical characteristics are summarized in the table below.

| Property | Value |

| CAS Number | 120462-45-5 |

| Molecular Formula | C₂₂H₃₀O₇ |

| Molecular Weight | 406.47 g/mol |

| Chemical Structure | An abietane-type diterpenoid with an acetyl group at the C17 position and a hydroxyl group at the C6 position. |

Table 1: Chemical Properties of this compound.

Lophanthoidin Derivatives

This compound is part of a series of related compounds, Lophanthoidins A-F, all isolated from Rabdosia lophanthoides. These compounds share a royleanone (B1680014) skeleton and are characterized by the presence of hydroxyl or acetoxyl groups at various positions. For instance, Lophanthoidins D and F are noted to be 6-ethoxyl derivatives. The structural variations among these derivatives likely contribute to differences in their biological activity profiles.

Potential Biological Activities

While specific studies detailing the biological activities of this compound are not widely available, the activities of other diterpenoids from Rabdosia species, including cytotoxic and anti-inflammatory effects, provide a strong indication of its potential therapeutic applications.

Cytotoxic Activity

Numerous diterpenoids isolated from Rabdosia lophanthoides var. gerardianus and Rabdosia rubescens have demonstrated significant cytotoxic activities against various human cancer cell lines. For example, certain abietane (B96969) diterpenoids from R. lophanthoides var. gerardianus exhibited potent cytotoxicity against HepG2 and HCF-8 cell lines, with IC₅₀ values ranging from 4.68 to 13.53 μM.[1] Similarly, ent-kaurane diterpenoids from Rabdosia rubescens have shown modest activity against Hep G2, COLO 205, MCF-7, and HL-60 cancer cells.[2] Given its structural similarity, this compound is a candidate for investigation as a potential cytotoxic agent.

Anti-inflammatory Activity

Diterpenoids from the genus Rabdosia are also known for their anti-inflammatory properties. The investigation of these compounds often involves assessing their ability to inhibit the production of inflammatory mediators. It is plausible that this compound may also possess anti-inflammatory effects, a hypothesis that warrants further experimental validation.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not explicitly documented in readily available literature. However, based on studies of similar compounds from Rabdosia, the following methodologies would be appropriate for its investigation.

Isolation and Purification of this compound

A generalized workflow for the isolation of this compound from Rabdosia lophanthoides is depicted below. This process typically involves extraction with organic solvents, followed by chromatographic separation to yield the pure compound.

References

Lophanthoidin E: A Technical Review of a Royleanone Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Lophanthoidin E is a naturally occurring royleanone-type diterpenoid that has been isolated from Rabdosia lophanthoides. As a member of the diterpenoid class of compounds, which are known for their diverse and potent biological activities, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties and biological context.

Chemical Structure and Properties

This compound is chemically identified as 1,4-Phenanthrenedione, 2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-, with the Chemical Abstracts Service (CAS) registry number 120462-45-5 and a molecular formula of C22H30O7. It belongs to the lophanthoidin family of compounds, which also includes Lophanthoidins A-F, all isolated from the same plant source.

Biological Context and Potential Activities

This compound was first isolated from the dried leaves of Rabdosia lophanthoides (also referred to as Lophanthus alatus in some literature), a plant known for producing a variety of bioactive diterpenoids. While specific biological activity data for this compound is not extensively detailed in publicly available literature, the broader class of diterpenoids from the Rabdosia genus has been a subject of significant scientific interest.

Studies on related compounds from Rabdosia lophanthoides var. gerardianus have revealed significant cytotoxic activities against various human cancer cell lines. For instance, several abietane (B96969) diterpenoids isolated from this plant have demonstrated potent effects against HepG2 (hepatocellular carcinoma) and HCF-8 (colon cancer) cell lines, with IC50 values in the low micromolar range. This suggests that compounds from this plant, including the lophanthoidin family, are promising candidates for anticancer research.

The general biological activities of diterpenoids are vast and well-documented, encompassing anti-inflammatory, antimicrobial, and antitumor properties. The royleanone (B1680014) skeleton, characteristic of this compound, is a key structural feature often associated with these biological effects. Further research is required to specifically elucidate the bioactivity profile of this compound.

Experimental Information

Detailed experimental protocols for the specific biological evaluation of this compound are not currently available in the public domain. However, the initial isolation and structure elucidation were achieved through standard phytochemical techniques.

Isolation and Structure Elucidation Workflow

The general workflow for isolating this compound and its related compounds from Rabdosia lophanthoides can be inferred from typical natural product chemistry protocols.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Lophanthoidin E

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, generalized protocol for the extraction and purification of Lophanthoidin E, a diterpenoid compound. The methodologies outlined below are based on established principles for the isolation of similar secondary metabolites from plant sources, particularly those within the Lamiaceae family.

Introduction

This compound is a diterpenoid of interest for its potential biological activities. Effective extraction and purification are crucial for its further investigation in drug discovery and development. This protocol details a multi-step process involving solvent extraction, chromatographic fractionation, and final purification by High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes hypothetical quantitative data derived from a typical extraction and purification workflow for this compound from 1 kg of dried plant material (Lophanthus sp.).

| Parameter | Value | Unit | Notes |

| Extraction | |||

| Starting Plant Material (dried) | 1.0 | kg | Aerial parts of Lophanthus sp. |

| Extraction Solvent | Dichloromethane (B109758) | - | - |

| Solvent Volume | 10 | L | - |

| Extraction Yield (Crude) | 50.0 | g | 5.0% of dried plant material |

| Column Chromatography (Silica Gel) | |||

| Crude Extract Loaded | 50.0 | g | - |

| Fraction 3 (this compound rich) | 5.0 | g | Eluted with n-hexane:ethyl acetate (B1210297) (7:3) |

| Column Chromatography (Sephadex LH-20) | |||

| Fraction 3 Loaded | 5.0 | g | - |

| Purified Fraction 3.2 | 1.5 | g | Eluted with methanol (B129727) |

| Preparative HPLC | |||

| Loaded Material | 1.5 | g | - |

| Isolated this compound | 150 | mg | >98% purity |

| Overall Yield | 0.015 | % | Based on initial dried plant material |

Experimental Protocols

Extraction

This protocol describes the initial solvent extraction from dried plant material.

Materials:

-

Dried and powdered aerial parts of Lophanthus sp.

-

Dichloromethane (CH₂Cl₂)

-

Large glass container with a lid

-

Shaker or magnetic stirrer

-

Filter paper and funnel

-

Rotary evaporator

Procedure:

-

Macerate 1 kg of the dried, powdered plant material in 5 L of dichloromethane at room temperature.

-

Agitate the mixture for 48 hours using a shaker or stirrer to ensure thorough extraction.

-

Filter the mixture through filter paper to separate the plant material from the solvent.

-

Repeat the extraction process on the plant residue with an additional 5 L of dichloromethane to maximize yield.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

Dry the crude extract completely under a vacuum to remove any residual solvent.

Purification

This multi-step protocol outlines the purification of this compound from the crude extract.

2.1. Silica (B1680970) Gel Column Chromatography

Materials:

-

Crude extract

-

Silica gel (70-230 mesh)

-

Glass chromatography column

-

n-hexane

-

Ethyl acetate

-

Methanol

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing tank

-

UV lamp (254 nm and 366 nm)

-

Vanillin-sulfuric acid staining reagent

Procedure:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Dissolve the crude extract (50 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Dry the adsorbed sample and load it onto the top of the packed column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity (e.g., 9:1, 8:2, 7:3, 1:1 v/v).

-

Collect fractions of a consistent volume (e.g., 250 mL).

-

Monitor the fractions by TLC using an appropriate mobile phase (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under a UV lamp and by staining with vanillin-sulfuric acid reagent.

-

Combine fractions that show a similar TLC profile corresponding to the expected polarity of this compound.

2.2. Sephadex LH-20 Column Chromatography

Materials:

-

This compound-rich fraction from the previous step

-

Sephadex LH-20

-

Methanol

-

Glass chromatography column

Procedure:

-

Swell the Sephadex LH-20 in methanol and pack it into a glass column.

-

Dissolve the enriched fraction (5.0 g) in a small volume of methanol.

-

Load the sample onto the column.

-

Elute the column with methanol, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the target compound.

-

Combine the purified fractions containing this compound.

2.3. Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

-

Purified fraction from the Sephadex column

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

Preparative C18 HPLC column

-

HPLC system with a UV detector

Procedure:

-

Dissolve the sample (1.5 g) in the mobile phase.

-

Set up the preparative HPLC system with a C18 column.

-

Use a mobile phase gradient of acetonitrile and water (e.g., starting from 50% acetonitrile and increasing to 80% over 30 minutes).

-

Set the flow rate appropriate for the column size (e.g., 10 mL/min).

-

Monitor the elution at a suitable wavelength (e.g., 210 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain the pure compound.

-

Confirm the purity of the isolated this compound using analytical HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: Workflow for this compound Extraction and Purification.

Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling pathway that could be investigated using the purified this compound, for instance, its potential anti-inflammatory effects.

Caption: Hypothetical Inhibition of NF-κB Pathway by this compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Lophanthoidin E

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the identification and quantification of Lophanthoidin E. This compound, a flavonoid with the molecular formula C22H30O7, can be effectively separated and analyzed using a C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water with an acidic modifier. This method is designed to provide a robust starting point for researchers engaged in the analysis of this compound in various sample matrices.

Introduction

This compound is a flavonoid compound of interest in phytochemical and pharmacological research. Accurate and reliable analytical methods are essential for its quantification in plant extracts, in vitro assays, and other drug development matrices. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of flavonoids due to its high resolution, sensitivity, and reproducibility.[1][2] This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection, a common and effective method for flavonoid analysis.[3][4]

Experimental

Instrumentation and Consumables

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector is suitable.

-

Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of flavonoids.[3]

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Phosphoric acid or formic acid for mobile phase modification.

-

Standards: A certified reference standard of this compound (CAS: 120462-45-5).

Preparation of Solutions

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (v/v).

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 10.0 mL of methanol to obtain a stock solution of 100 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to final concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix. For plant material, a common extraction procedure is as follows:

-

Weigh 1.0 g of the dried and powdered plant material.

-

Extract with 20 mL of methanol using sonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point. Optimization may be required based on the specific HPLC system and sample matrix.

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetononitrile |

| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm and 330 nm (or λmax of this compound if determined) |

Results and Data Presentation

System Suitability

System suitability parameters should be evaluated to ensure the performance of the HPLC system. This includes parameters like retention time, peak area, tailing factor, and theoretical plates for the this compound standard.

| Parameter | Acceptance Criteria |

| Retention Time (RT) RSD | ≤ 2.0% |

| Peak Area RSD | ≤ 2.0% |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

Linearity

The linearity of the method should be assessed by injecting the working standard solutions at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | User-determined value |

| 5 | User-determined value |

| 10 | User-determined value |

| 25 | User-determined value |

| 50 | User-determined value |

| Correlation Coefficient (r²) | ≥ 0.999 |

Detailed Experimental Protocol

-

Instrument Preparation:

-

Turn on the HPLC system components: pump, autosampler, column oven, and detector.

-

Equilibrate the C18 column with the initial mobile phase composition (20% Acetonitrile) for at least 30 minutes at a flow rate of 1.0 mL/min.

-

-

Sample and Standard Preparation:

-

Prepare the mobile phases, standard solutions, and sample extracts as described in sections 2.2 and 2.3.

-

-

Sequence Setup:

-

Create a sequence in the chromatography data system (CDS) software.

-

Include injections of a blank (methanol), the working standard solutions in increasing order of concentration, and the prepared samples.

-

-

Data Acquisition:

-

Start the sequence to begin the HPLC analysis.

-

Monitor the chromatograms for the elution of this compound.

-

-

Data Processing:

-

Integrate the peak corresponding to this compound in each chromatogram.

-

Construct the calibration curve using the data from the standard injections.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Visualizations

References

Application Note: Quantification of Lophanthoidin E in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E is a diterpenoid compound that has been isolated from medicinal plants of the Rabdosia genus, particularly Rabdosia lophanthoides. Diterpenoids from Rabdosia species are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2] The potential therapeutic applications of these compounds necessitate accurate and reliable methods for their quantification in plant extracts to ensure quality control, standardization of herbal preparations, and to support pharmacological studies.

This application note provides detailed protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₂₂H₃₀O₇ |

| CAS Number | 120462-45-5 |

Experimental Protocols

Plant Material and Extraction

-

Plant Material: Aerial parts of Rabdosia lophanthoides are collected, authenticated, and dried in the shade. The dried material is then ground into a coarse powder.

-

Extraction:

-

Weigh 10 g of the powdered plant material.

-

Perform extraction with 200 mL of 80% methanol (B129727) in a Soxhlet apparatus for 6 hours.

-

Alternatively, use ultrasonication with 200 mL of 80% methanol for 30 minutes at room temperature, repeated three times.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C.

-

Lyophilize the concentrated extract to obtain a dry powder.

-

Store the dried extract at -20°C until further analysis.

-

HPLC-UV Quantification Method

This method is suitable for routine quality control and quantification of this compound in relatively high concentrations.

2.2.1. Instrumentation and Conditions

-

Instrument: High-Performance Liquid Chromatography system with a UV/Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile

-

-

Gradient Program:

Time (min) % A % B 0 90 10 20 60 40 40 30 70 45 10 90 50 10 90 55 90 10 | 60 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 240 nm

-

Injection Volume: 10 µL

2.2.2. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 1 to 200 µg/mL.

-

Sample Solution: Dissolve 10 mg of the dried plant extract in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

2.2.3. Data Analysis

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area from the calibration curve.

LC-MS/MS Quantification Method

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations and for pharmacokinetic studies.[3]

2.3.1. Instrumentation and Conditions

-

Instrument: Liquid Chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile

-

-

Gradient Program:

Time (min) % A % B 0 95 5 10 50 50 15 5 95 20 5 95 21 95 5 | 25 | 95 | 5 |

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

2.3.2. Mass Spectrometry Settings

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (m/z): [M+H]⁺ (To be determined based on the exact mass of this compound)

-

Product Ions (m/z): (To be determined by infusion of a standard solution and selecting the most intense and stable fragment ions)

-

Collision Energy (CE): To be optimized for each transition

-

Declustering Potential (DP): To be optimized

2.3.3. Standard and Sample Preparation

-

Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Calibration Standards: Prepare calibration standards ranging from 1 to 1000 ng/mL by serial dilution of the stock solution with methanol.

-

Sample Solution: Dissolve 1 mg of the dried plant extract in 10 mL of methanol. Further dilute the solution as necessary to fall within the calibration range. Filter through a 0.22 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data from the validation of the analytical methods.

Table 1: HPLC-UV Method Validation Parameters

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 200 |

| Correlation Coefficient (r²) | > 0.999 |

| LOD (µg/mL) | ~0.5 |

| LOQ (µg/mL) | ~1.5 |

| Intra-day Precision (RSD%) | < 2% |

| Inter-day Precision (RSD%) | < 3% |

| Accuracy (Recovery %) | 98 - 102% |

Table 2: LC-MS/MS Method Validation Parameters

| Parameter | Result |

| Linearity Range (ng/mL) | 1 - 1000 |

| Correlation Coefficient (r²) | > 0.999 |

| LOD (ng/mL) | ~0.1 |

| LOQ (ng/mL) | ~0.3 |

| Intra-day Precision (RSD%) | < 5% |

| Inter-day Precision (RSD%) | < 7% |

| Accuracy (Recovery %) | 95 - 105% |

| Matrix Effect (%) | 90 - 110% |

Visualization of Workflows and Pathways

Discussion

The developed HPLC-UV method provides a robust and reliable approach for the routine quantification of this compound in Rabdosia lophanthoides extracts. Its simplicity and cost-effectiveness make it suitable for quality control in herbal product manufacturing.

For research purposes, especially when high sensitivity is required, the LC-MS/MS method is superior. It allows for the accurate quantification of this compound even at very low concentrations and can be adapted for pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

The potential of this compound to modulate the NF-κB and Nrf2-ARE signaling pathways suggests its possible role as an anti-inflammatory and antioxidant agent.[4][5][6][7] The NF-κB pathway is a key regulator of inflammation, and its inhibition can lead to the suppression of pro-inflammatory gene expression.[8][9][10][11] The Nrf2-ARE pathway, on the other hand, is a critical cellular defense mechanism against oxidative stress.[4][6][7][12] Activation of this pathway leads to the expression of various antioxidant and detoxification enzymes. Further studies are warranted to fully elucidate the mechanisms of action of this compound and its therapeutic potential.

Conclusion

This application note provides comprehensive and detailed protocols for the quantification of this compound in plant extracts using HPLC-UV and LC-MS/MS. These methods are essential for the standardization and quality control of herbal products containing Rabdosia lophanthoides and will facilitate further research into the pharmacological properties of this compound. The potential modulation of key signaling pathways highlights the importance of this compound for drug discovery and development.

References

- 1. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rabdosia rubescens (Hemsl.) H. Hara: A potent anti-tumor herbal remedy - Botany, phytochemistry, and clinical applications and insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 9. raybiotech.com [raybiotech.com]

- 10. cusabio.com [cusabio.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Lophanthoidin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a promising source for the discovery of novel anti-inflammatory agents. Lophanthoidin E, a diterpenoid compound, has been identified as a potential candidate for anti-inflammatory drug development. These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory properties of this compound, detailing experimental protocols and data interpretation. The protocols focus on in vitro assays using the widely adopted lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

Data Presentation

The anti-inflammatory effects of this compound can be quantified by measuring its impact on key inflammatory mediators. The following tables present representative data for a diterpenoid compound, illustrating how to summarize the quantitative results for easy comparison.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |

| Control (untreated cells) | - | 1.5 ± 0.2 | - |

| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0% |

| This compound + LPS | 1 | 20.1 ± 1.8 | 22.1% |

| This compound + LPS | 5 | 12.5 ± 1.1 | 51.6% |

| This compound + LPS | 10 | 6.2 ± 0.5 | 75.9% |

| Dexamethasone (Positive Control) + LPS | 10 | 4.8 ± 0.4 | 81.4% |

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (untreated cells) | - | 50 ± 8 | 35 ± 6 |

| LPS (1 µg/mL) | - | 1250 ± 110 | 980 ± 95 |

| This compound + LPS | 1 | 980 ± 92 | 750 ± 78 |

| This compound + LPS | 5 | 550 ± 65 | 420 ± 55 |

| This compound + LPS | 10 | 280 ± 35 | 210 ± 28 |

| Dexamethasone (Positive Control) + LPS | 10 | 210 ± 25 | 150 ± 18 |

Data are presented as mean ± SD from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

The RAW 264.7 macrophage cell line is a widely used model for studying inflammation.[1]

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for cytokine and protein analysis) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[2]

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Procedure: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[2]

Nitric Oxide (NO) Production Assay (Griess Test)

NO is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).

-

Sample Collection: After 24 hours of treatment, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A sodium nitrite (B80452) solution is used to generate a standard curve for quantification.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This assay quantifies the production of pro-inflammatory cytokines like TNF-α and IL-6.

-

Sample Collection: Collect the cell culture supernatant after 12-24 hours of treatment.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., for TNF-α and IL-6). This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody and a substrate for colorimetric detection.

-

Measurement: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis for Protein Expression

Western blotting is used to determine the effect of this compound on the protein levels of key inflammatory signaling molecules.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-NF-κB p65, phospho-p38 MAPK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a housekeeping protein like β-actin or GAPDH as a loading control.

Mandatory Visualizations

Experimental Workflow

References

Application Notes and Protocols for Investigating the Mechanism of Action of Lophanthoidin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E is identified as an abietane-type diterpenoid. While specific studies on the mechanism of action of this compound are not currently available in the scientific literature, the broader class of abietane-type diterpenoids has been extensively studied and shown to possess a wide range of biological activities, including significant anti-inflammatory and cytotoxic effects.[1][2][3][4][5] This document provides a detailed overview of the generally accepted mechanisms of action for abietane (B96969) diterpenoids and offers a set of generalized experimental protocols that can be adapted to investigate the specific activities of this compound.

Hypothesized Mechanism of Action of this compound

Based on the known biological activities of other abietane-type diterpenoids, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation and cellular proliferation. The primary putative mechanisms include the inhibition of the NF-κB pathway and the modulation of MAPK signaling cascades.

Anti-inflammatory Activity

Abietane diterpenoids have demonstrated potent anti-inflammatory properties.[1][4][6][7] This activity is often attributed to their ability to suppress the production of pro-inflammatory mediators. A common mechanism for this is the inhibition of nitric oxide (NO) production in inflammatory cells like macrophages.[4][7][8] Several abietane diterpenoids have been shown to down-regulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[6]

Quantitative Data on the Bioactivity of Abietane Diterpenoids

To provide a reference for potential experimental outcomes with this compound, the following table summarizes quantitative data reported for other abietane diterpenoids.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Nepetabrate B | NO Production Inhibition | RAW 264.7 | 19.2 µM | [4] |

| Nepetabrate D | NO Production Inhibition | RAW 264.7 | 18.8 µM | [4] |

| Roscoeanan A | NO Production Inhibition | RAW 264.7 | 3.58 ± 0.95 µM | [7] |

| Pygmaeocin B | NO Production Inhibition | RAW 264.7 | 33.0 ± 0.8 ng/mL | [8] |

| Various Diterpenoids | NF-κB Inhibition | HepG2 | 15.81 ± 2.29 to 29.10 ± 1.54 µM | [9] |

Key Signaling Pathways Potentially Modulated by this compound

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Many natural products, including terpenoids, exert their anti-inflammatory effects by inhibiting this pathway.[10][11][12] Abietane diterpenoids may inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the translocation of the active NF-κB dimer to the nucleus. This, in turn, suppresses the transcription of pro-inflammatory genes.[13]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Insight the Biological Activities of Selected Abietane Diterpenes Isolated from Plectranthus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benthamscience.com [benthamscience.com]

- 6. Frontiers | Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity [frontiersin.org]

- 7. Abietane Diterpenoids from the Rhizomes of Kaempferia roscoeana and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Lophanthoidin E: Application Notes and Protocols for Cancer Cell Line Research

Disclaimer: As of December 2025, detailed peer-reviewed studies on the specific anti-cancer effects and mechanism of action of Lophanthoidin E are limited in the public domain. The following application notes and protocols are based on research conducted on other diterpenoid compounds, particularly ent-kaurane diterpenoids, isolated from the Rabdosia genus, including Rabdosia lophanthoides. The provided data and pathways should be considered representative for this class of compounds and serve as a guide for the investigation of this compound.

Introduction

This compound is a diterpenoid compound that has been isolated from Rabdosia lophanthoides. Diterpenoids from the Rabdosia genus have garnered significant interest in oncological research due to their potent cytotoxic and anti-tumor properties.[1] Notably, ent-kaurane diterpenoids, a class to which many Rabdosia compounds belong, have been shown to induce apoptosis, cell cycle arrest, and autophagy in various cancer cell lines.[2][3][4] The primary mechanism of action for many of these compounds involves the induction of apoptosis through the mitochondrial pathway, often associated with the generation of reactive oxygen species (ROS).[5][6][7]

These application notes provide a comprehensive overview of the potential anti-cancer applications of this compound and detailed protocols for its investigation in a research setting.

Data Presentation

The cytotoxic activities of diterpenoids isolated from Rabdosia lophanthoides var. gerardianus against various human cancer cell lines are summarized below. These values can serve as a reference for designing initial dose-response experiments for this compound.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Abietane Diterpenoids | HepG2 (Liver Carcinoma) | 4.68 - 9.43 | [8] |

| Abietane Diterpenoids | HCF-8 (Colon Carcinoma) | 9.12 - 13.53 | [8] |

| Flavonoids | HL-60 (Leukemia) | 7.55 | [9] |

Signaling Pathways

Diterpenoids from the Rabdosia genus are known to modulate several key signaling pathways involved in cancer cell proliferation and survival. The primary proposed mechanism is the induction of apoptosis via the intrinsic (mitochondrial) pathway.

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anti-cancer activity of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., HepG2, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the plate for 24, 48, or 72 hours.

-

Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for the final 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

-

Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.

-

Harvest the cells (including floating cells in the medium) by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Caption: Workflow for apoptosis analysis using Annexin V/PI staining.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to investigate the effect of this compound on the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Cancer cell line of interest

-

6-well plates or larger culture dishes

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed and treat cells with this compound as described in Protocol 2.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using the BCA assay.

-

Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion

This compound, as a diterpenoid from Rabdosia lophanthoides, holds promise as a potential anti-cancer agent. The provided protocols and background information offer a solid framework for researchers to begin investigating its efficacy and mechanism of action in various cancer cell lines. Further studies are warranted to elucidate the specific molecular targets of this compound and to evaluate its therapeutic potential in preclinical models.

References

- 1. Cytotoxic and antitumor activities of Rabdosia diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Water-Soluble Total Flavonoids Isolated from Isodon lophanthoides var. gerardianus (Benth.) H. Hara Promote Hepatocellular Carcinoma Sensitivity to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the effects of the water-soluble total flavonoids from Isodon lophanthoides var.gerardianus (Benth.) H. Hara on apoptosis in HepG2 cell: Investigation of the most relevant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic diterpenoids from Rabdosia lophanthoides var. gerardianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Lophanthoidin E as a Potential Anti-Inflammatory Agent

Disclaimer: The following application note is a hypothetical example based on the known anti-inflammatory properties of structurally similar flavonoid and diterpenoid compounds. As of the date of this document, specific experimental data on the anti-inflammatory activity of Lophanthoidin E is not extensively published. The protocols and data presented herein are intended to serve as a scientific template for researchers investigating the potential of this compound or related molecules.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory process, controlling the expression of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2][3] Natural products, particularly flavonoids and diterpenoids, are a promising source for novel anti-inflammatory agents due to their potential to modulate these key pathways.[3][4]